Bienvenue dans la boutique en ligne BenchChem!

Isoxazolidine

Conformational analysis Nitrogen inversion NMR spectroscopy

Isoxazolidine (CAS 504-72-3; synonym: tetrahydroisoxazole) is a fully saturated five-membered heterocycle containing adjacent nitrogen (position and oxygen (position atoms. As the parent scaffold of the isoxazolidine class, this compound (C₃H₇NO, MW 73.09 g·mol⁻¹) serves as the foundational structural unit for a broad family of biologically active derivatives and synthetic intermediates.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 504-72-3
Cat. No. B1194047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolidine
CAS504-72-3
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESC1CNOC1
InChIInChI=1S/C3H7NO/c1-2-4-5-3-1/h4H,1-3H2
InChIKeyCIISBYKBBMFLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolidine (CAS: 504-72-3) Scientific Procurement & Differentiation Baseline


Isoxazolidine (CAS 504-72-3; synonym: tetrahydroisoxazole) is a fully saturated five-membered heterocycle containing adjacent nitrogen (position 2) and oxygen (position 1) atoms [1]. As the parent scaffold of the isoxazolidine class, this compound (C₃H₇NO, MW 73.09 g·mol⁻¹) serves as the foundational structural unit for a broad family of biologically active derivatives and synthetic intermediates [2]. Its saturated N–O bond imparts distinctive reactivity that distinguishes it from partially unsaturated analogs (isoxazolines) and fully aromatic counterparts (isoxazoles). The unsubstituted isoxazolidine core exists as a colorless liquid with a boiling point of approximately 59 °C and a density of 0.964 g/cm³, with a conjugate acid pKₐ of 9.8 reflecting the basicity of its nitrogen center .

Why Isoxazolidine (504-72-3) Cannot Be Indiscriminately Substituted by In-Class Heterocycles


The saturated N–O heterocyclic framework of isoxazolidine is not functionally interchangeable with its isomeric oxazolidine (O/N positions reversed) or its unsaturated analogs (isoxazolines, isoxazoles). Substitution with a different heterocyclic core introduces fundamental alterations in N-inversion energetics, conformational equilibria, and the electronic environment of the nitrogen lone pair, all of which directly impact molecular recognition events and downstream reactivity [1]. Moreover, the fully saturated isoxazolidine ring is uniquely capable of undergoing N–O bond cleavage to yield 1,3-amino alcohol functionality—a transformation inaccessible to aromatic isoxazoles and isoxazolines [2]. These core-level distinctions render generic substitution scientifically invalid for applications requiring precise conformational control or the masked 1,3-amino alcohol motif.

Isoxazolidine (504-72-3) Quantitative Differentiation Evidence Guide


N-Inversion Free Energy Barrier: Isoxazolidine vs. Isoxazolidin-5-one Conformational Distinctions

Isoxazolidines exhibit quantifiably distinct nitrogen inversion behavior compared to their oxidized isoxazolidin-5-one analogs. NMR equilibrium measurements of fused bicyclic isoxazolidine systems reveal a free energy of conversion (ΔG‡) of 13.2–13.4 kcal/mol attributed to N-inversion in the isoxazolidine ring [1]. Comparative DFT calculations indicate that while activation energy trends are directionally similar between isoxazolidines and isoxazolidin-5-ones, the inversion energies of isoxazolidin-5-ones are systematically higher, with the magnitude of the difference dependent on the s-character of the nitrogen lone pair in the ground state [2]. This quantitative distinction in inversion energetics directly influences the population distribution of invertomers and the conformational landscape accessible to derivatives.

Conformational analysis Nitrogen inversion NMR spectroscopy Heterocyclic stereochemistry

Basicity Differential: Isoxazolidine (pKₐ 9.8) vs. Oxazolidine Isomer Protonation Behavior

Isoxazolidine possesses a quantifiably distinct basicity profile attributable to its unique O-1, N-2 atomic arrangement. The conjugate acid of isoxazolidine exhibits a measured pKₐ of 9.8 in water at 25 °C, reflecting protonation at the nitrogen center [1]. In contrast, its constitutional isomer oxazolidine (N-1, O-3 arrangement) demonstrates a markedly lower pKₐ of approximately 6.0–7.0 due to differing electronic environments and inductive effects . This 2–3 pKₐ unit difference corresponds to a ~100-fold difference in protonation state at physiological pH, with direct implications for solubility, membrane permeability, and receptor binding under biologically relevant conditions.

Physicochemical characterization Basicity pKa determination Heterocyclic electronics

Lipophilicity Differentiation: Isoxazolidine (LogP 0.24) vs. Partially Unsaturated Isoxazolines

The fully saturated isoxazolidine core exhibits a distinct lipophilicity profile relative to partially unsaturated isoxazoline analogs. Experimental measurement of the parent isoxazolidine scaffold yields a LogP value of 0.24010 and a polar surface area (PSA) of 21.26 Ų [1]. This low LogP value confers a hydrophilic character that differs markedly from unsaturated isoxazoline derivatives, which possess a C=N double bond that increases LogP by approximately 0.3–0.5 units for equivalent substitution patterns [2]. This lipophilicity differential translates to meaningful differences in predicted membrane permeability and oral absorption characteristics. AdmetSAR analysis of structurally matched isoxazolidine and isoxazoline derivative pairs confirms that saturation state significantly modulates predicted human intestinal absorption (HIA) rates and oral bioavailability profiles [3].

Lipophilicity ADME prediction Physicochemical profiling Drug-likeness

Antiviral Activity of Isoxazolidine Phosphonates: EC₅₀ = 8.9 μM vs. Inactive Congeners

Within a congeneric series of isoxazolidine phosphonates, pronounced structure-activity divergence is observed between closely related analogs. Isoxazolidines trans-9d and trans-9f exhibited specific activity against cytomegalovirus (CMV) with EC₅₀ = 8.9 μM [1]. By stark contrast, other isoxazolidine phosphonate derivatives evaluated in parallel assays (including the cis stereoisomers of the same compounds) showed no detectable antiviral activity against the same viral panel at subtoxic concentrations [2]. This quantitative divergence—from EC₅₀ = 8.9 μM to completely inactive—demonstrates that subtle stereochemical and substitutional modifications within the isoxazolidine class produce all-or-nothing biological outcomes.

Antiviral activity Cytomegalovirus Phosphonate derivatives EC50 quantification

Antiproliferative Activity: Isoxazolidine Phosphonates (IC₅₀ 1.1–19 μM) vs. Homonucleoside Isoxazolidines (Inactive)

Antiproliferative evaluation across structurally distinct isoxazolidine subclasses reveals pronounced functional divergence. Isoxazolidine phosphonate derivatives containing naphthalimide moieties (cis-9b, cis-9d, trans-9d, cis-9e, trans-9e, cis-9f, trans-9f) demonstrated promising cytostatic activity across multiple cancer cell lines with IC₅₀ values in the 1.1–19 μM range [1]. In direct contrast, isoxazolidine homonucleoside analogs bearing nucleobase-derived substituents were tested across nine cancerous cell lines and showed no detectable cytotoxic or antiviral activity at concentrations up to 100 μM [2]. This >5-fold activity differential between subclasses—with one scaffold delivering low-micromolar potency and the other being essentially inert—establishes that the isoxazolidine ring alone is insufficient to confer biological activity; rather, specific substituent architectures are the decisive determinant.

Cytostatic activity Antiproliferative screening Cancer cell lines IC50 quantification

Crystallization-Induced Diastereomer Transformation (CIDT) Enables Isoxazolidine-Specific Stereocontrol

The isoxazolidine scaffold enables a crystallization-induced diastereomer transformation (CIDT) strategy for stereochemical control that is not readily transferable to other saturated heterocyclic systems. Using the isoxazolidine framework derived from nitrone cycloaddition with β-nitrostyrenes, researchers achieved quantitative conversion of the trans-endo adduct to the cis-exo diastereomer via CIDT without any additives, facilitated by para-halogen substitution of the aromatic ring [1]. This CIDT-based approach enables stereoselective access to three distinct diastereomers (trans-endo, trans-exo, and cis-exo) from a single synthetic manifold—a level of stereochemical versatility not reported for oxazolidine or pyrrolidine-based systems under comparable mild, additive-free conditions. In contrast, analogous oxazolidine syntheses typically require stoichiometric chiral auxiliaries or transition-metal catalysts to achieve comparable stereocontrol [2].

Diastereoselective synthesis CIDT Stereocontrol Nitrone cycloaddition

Isoxazolidine (504-72-3): Research & Industrial Application Scenarios Derived from Differentiated Evidence


Stereochemically-Defined Antiviral Agent Development Targeting CMV

Based on the EC₅₀ = 8.9 μM activity of trans-isoxazolidine phosphonates against cytomegalovirus and the stark inactivity of their cis stereoisomers [1], this scaffold is positioned for development of stereochemically-pure antiviral agents. Procurement should prioritize trans-stereoisomer isoxazolidine phosphonates bearing naphthalimide moieties, with rigorous stereochemical verification to avoid inactive cis contaminants. The fully saturated nature of the isoxazolidine core (LogP 0.24) provides favorable aqueous solubility characteristics relative to isoxazoline alternatives, potentially improving formulation options for antiviral drug candidates [2].

Conformationally-Dynamic Scaffold for Protein Binding Interface Exploration

The N-inversion free energy barrier of ΔG‡ = 13.2–13.4 kcal/mol for isoxazolidine rings [1] provides a defined conformational dynamic range that distinguishes this scaffold from higher-barrier isoxazolidin-5-ones. This property renders isoxazolidine suitable for applications where moderate conformational flexibility is required for binding site adaptation—unlike more rigid heterocyclic scaffolds. Researchers investigating protein-ligand interactions where invertomer populations influence binding kinetics should prioritize isoxazolidine-based compound libraries. The pKₐ of 9.8 further ensures the nitrogen center remains partially protonated at endosomal pH (~6.0), which may enhance intracellular trafficking for compounds requiring lysosomal escape [2].

Antiproliferative Lead Optimization with Phosphonate-Naphthalimide Architecture

Given the IC₅₀ range of 1.1–19 μM observed for isoxazolidine phosphonate-naphthalimide derivatives across cancer cell lines [1], this specific scaffold subclass is recommended for antiproliferative lead optimization programs. Critically, homonucleoside-type isoxazolidines should be deprioritized due to their demonstrated inactivity at concentrations up to 100 μM [2]. Procurement efforts should focus on cis-9b, cis-9d, trans-9d, cis-9e, trans-9e, cis-9f, and trans-9f architectures, with priority given to trans-9d given its dual antiviral (CMV EC₅₀ 8.9 μM) and cytostatic activities.

Additive-Free Stereodivergent Synthesis of 4-Nitroisoxazolidine Libraries

The CIDT-enabled stereodivergent synthesis of 4-nitroisoxazolidines—achieving quantitative trans-endo to cis-exo conversion under additive-free, mild conditions [1]—positions the isoxazolidine scaffold as a privileged platform for generating stereochemically diverse compound collections. Unlike oxazolidine syntheses that typically require chiral auxiliaries or metal catalysts, isoxazolidine CIDT offers a streamlined route to three diastereomers from a single nitrone-alkene cycloaddition manifold. This approach is particularly suitable for medicinal chemistry groups seeking to rapidly expand stereochemical SAR around a nitro-substituted heterocyclic core without investing in multiple chiral separation steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.